molecular formula C20H19F3N4O B12245547 2-(1-methyl-1H-indol-3-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide

2-(1-methyl-1H-indol-3-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide

Cat. No.: B12245547
M. Wt: 388.4 g/mol
InChI Key: GTWXHPJYYZMGCN-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide is a complex organic compound that features an indole ring, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to more efficient production processes. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may lead to the formation of oxindole derivatives, while reduction of the pyridine ring may lead to the formation of piperidine derivatives .

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of their activity. The exact mechanism of action depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(1-methyl-1H-indol-3-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide apart is its unique combination of the indole, pyridine, and azetidine rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H19F3N4O

Molecular Weight

388.4 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide

InChI

InChI=1S/C20H19F3N4O/c1-26-10-13(16-4-2-3-5-17(16)26)8-19(28)25-15-11-27(12-15)18-9-14(6-7-24-18)20(21,22)23/h2-7,9-10,15H,8,11-12H2,1H3,(H,25,28)

InChI Key

GTWXHPJYYZMGCN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CN(C3)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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